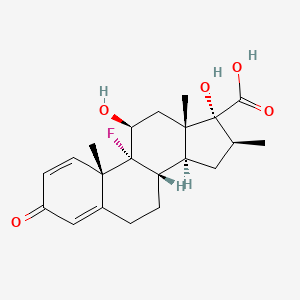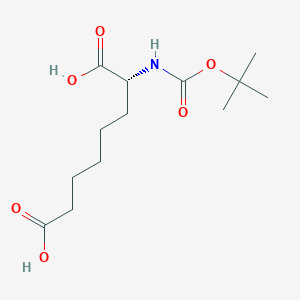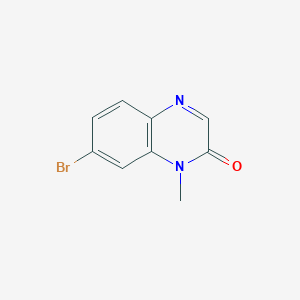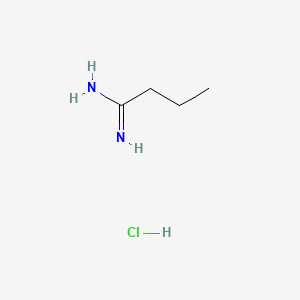
5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Übersicht
Beschreibung
The compound 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse range of biological activities and applications in organic synthesis. Pyridine derivatives are known for their roles in carbon-carbon coupling reactions, which are fundamental in constructing complex organic molecules.
Synthesis Analysis
While the specific synthesis of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is not detailed in the provided papers, similar pyridine derivatives have been synthesized through carbon-carbon coupling reactions. For instance, the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine involved such techniques, which could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using spectroscopic techniques such as FTIR, NMR, and X-ray diffraction, as well as computational methods like density functional theory (DFT). For example, the structure of 1-methyl-2-oxo-pyrido[2,1b][3,4]dihydropyrimidinium bromide was confirmed using these methods, suggesting that a similar approach could be used to analyze the molecular structure of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be studied through various chemical reactions. The mapping of molecular electrostatic potential (MEP) over the stabilized geometries of the compounds can indicate their chemical reactivity, as demonstrated in the study of other pyridine derivatives . This analysis can provide insights into the potential bioactivity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as their nonlinear optical properties and biological activities, can be computed and confirmed experimentally. For instance, the nonlinear optical properties of certain pyridine derivatives were found to be greater than those of urea, which is attributed to the conjugation effect . Additionally, the biological activity of these compounds can be confirmed by experimental activity against bacteria and fungus, as shown in zones of inhibition studies .
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Analysis
- Pyridine derivatives, including those similar to 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, have been synthesized and structurally analyzed using various spectroscopic methods. Their optical properties were studied through UV–vis absorption and fluorescence spectroscopy, highlighting their potential in optical applications (Cetina et al., 2010).
Crystal Structures and Hirshfeld Surface Analyses
- The crystal structures of related pyridine derivatives were examined, with the focus on hydrogen bonding and π⋯π stacking interactions. These structural insights are crucial for understanding the physical and chemical properties of such compounds (Naghiyev et al., 2022).
Photosensitivity Studies
- Compounds with a structure similar to 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile have been investigated for their photosensitivity, demonstrating their potential in optoelectronic devices. This includes the analysis of photocurrent and photosensitivity under various illumination intensities (Roushdy et al., 2019).
Synthesis and Optical Properties of Pyrazolo Pyridine Derivatives
- Research on pyrazolo pyridine derivatives, which are structurally related to 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, has shown their use in the synthesis of materials with specific optical properties. These properties are relevant for applications in light-sensitive technologies (Zedan et al., 2020).
Electrocatalytic Applications
- Certain pyridine derivatives have been synthesized through electrocatalytic processes, indicating the potential use of similar compounds like 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in catalysis and synthetic chemistry (Vafajoo et al., 2014).
Safety And Hazards
The safety information for 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
5-bromo-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-4-6(8)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDIDMLVJLNNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512413 | |
| Record name | 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
84725-13-3 | |
| Record name | 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1281609.png)







![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)
